

CEP-37440: A Technical Guide to a Dual FAK/ALK Inhibitor

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Compound of Interest

Compound Name: CEP-37440

Cat. No.: B8055494

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-37440 is a potent, orally available small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).^{[1][2][3]} Dysregulation of both FAK and ALK signaling pathways is implicated in the progression of various cancers, making a dual inhibitor an attractive therapeutic strategy.^{[1][4]} This technical guide provides an in-depth overview of **CEP-37440**, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are correlated with increased malignancy and invasiveness in numerous tumor types. Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its genetic rearrangements and mutations lead to the expression of oncogenic fusion proteins that drive several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.

CEP-37440 was developed to simultaneously target these two key oncogenic drivers. This document serves as a comprehensive resource for researchers and drug development professionals working with or interested in **CEP-37440**.

Chemical and Physical Properties

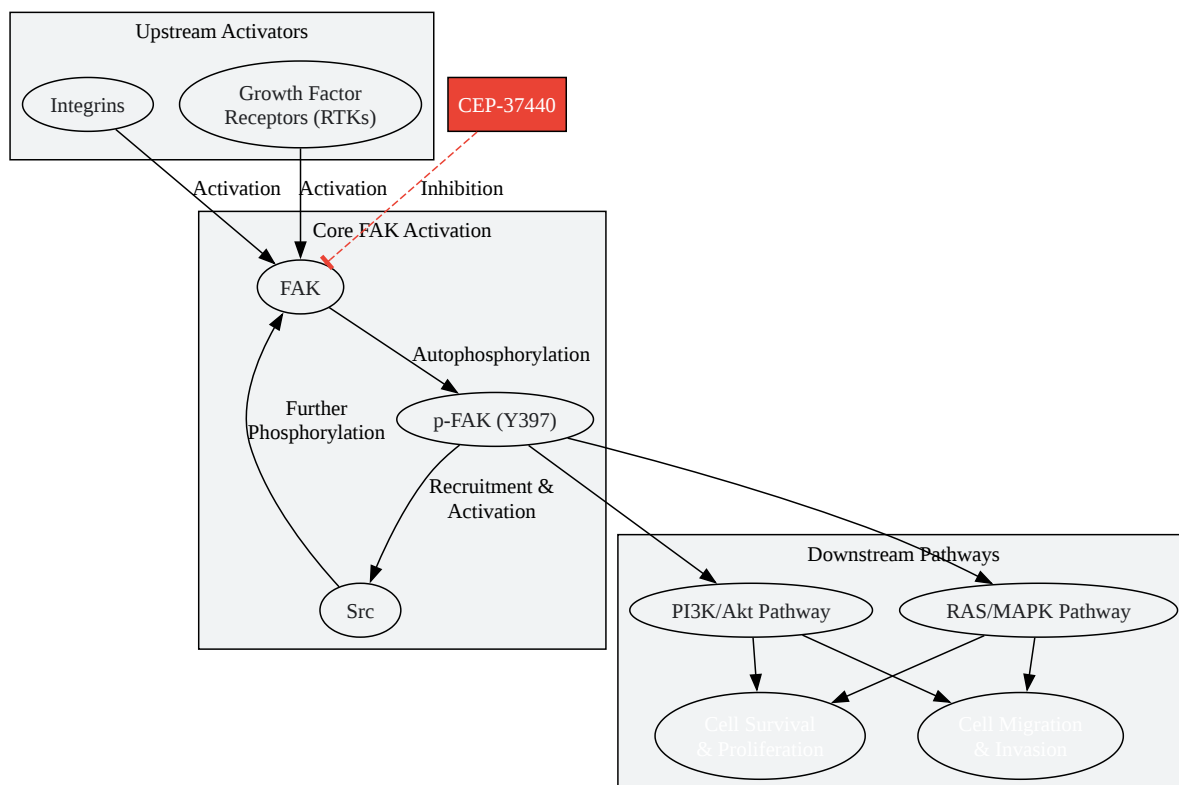
CEP-37440 is an orally bioavailable small molecule.

| Property | Value | Reference |
|------------------|-----------------------------|-----------|
| Chemical Formula | C30H38ClN7O3 | |
| Molecular Weight | 580.1 g/mol | |
| CAS Number | 1391712-60-9 | |
| Synonyms | ALK-FAK inhibitor CEP-37440 | |

Mechanism of Action

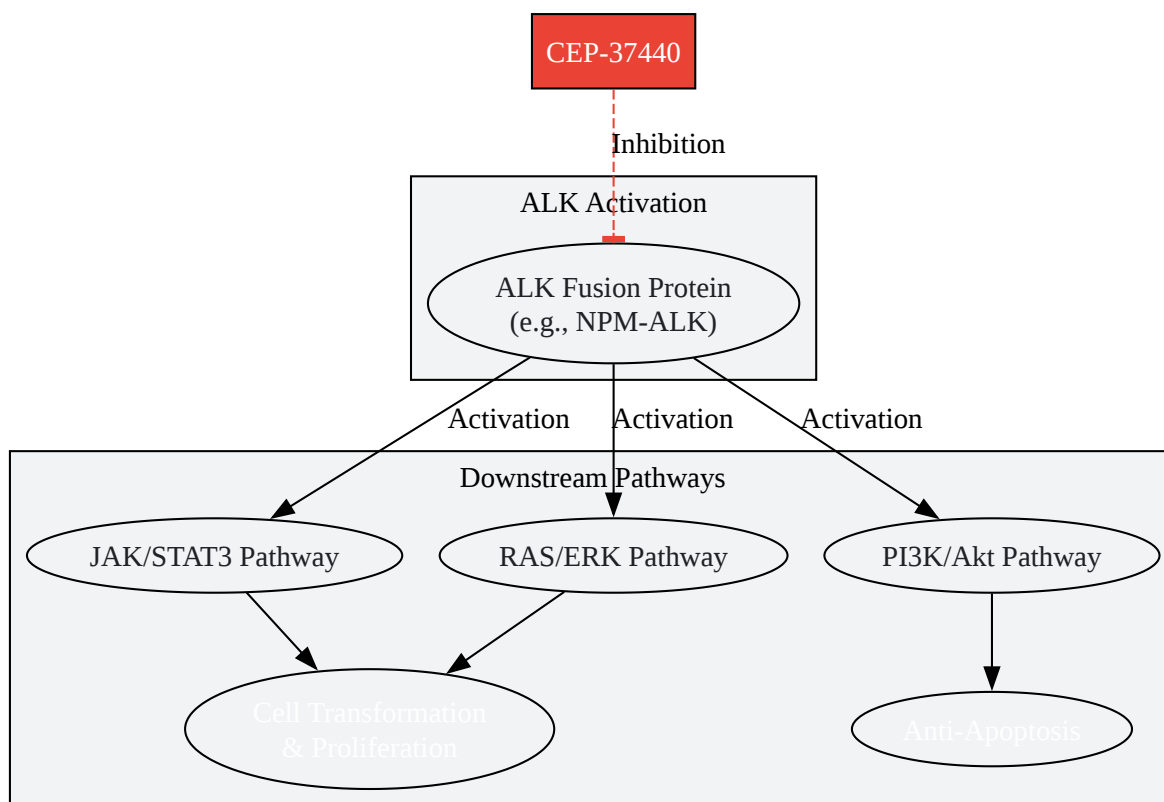
CEP-37440 is a reversible, ATP-competitive inhibitor of both FAK and ALK. Its primary mechanism involves binding to the kinase domain of these proteins, thereby blocking their catalytic activity. A key downstream effect of **CEP-37440** is the inhibition of FAK autophosphorylation at tyrosine 397 (Tyr397). This phosphorylation event is a critical step in FAK activation, creating a docking site for Src family kinases and initiating downstream signaling cascades. By preventing this, **CEP-37440** effectively disrupts FAK-mediated signaling. Similarly, it inhibits the kinase activity of ALK, leading to the disruption of ALK-mediated signal transduction pathways.

FAK Signaling Pathway



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ALK Signaling Pathway



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Quantitative Data Summary

In Vitro Inhibitory Activity

| Target | Assay Type | IC50 / Ki | Cell Line / Condition | Reference |
|--------|----------------|--------------|-----------------------|-----------|
| FAK | Kinase Assay | IC50: 2.3 nM | - | |
| ALK | Kinase Assay | IC50: 3.5 nM | - | |
| FAK | Kinase Assay | Ki: 2.3 nM | ATP-competitive | |
| ALK | Kinase Assay | Ki: 120 nM | ATP-competitive | |
| ALK | Cellular Assay | IC50: 120 nM | 75% human plasma | |

In Vitro Cellular Proliferation

| Cell Line | Cancer Type | Concentration | Effect | Reference |
|-----------|----------------------------|--------------------|--------------------------------------|-----------|
| FC-IBC02 | Inflammatory Breast Cancer | 300 nM | Decreased proliferation | |
| FC-IBC02 | Inflammatory Breast Cancer | 1000 nM | Complete inhibition of proliferation | |
| SUM190 | Inflammatory Breast Cancer | 1000 nM | 50% decrease in proliferation | |
| KPL4 | Breast Cancer | Not specified | Decreased proliferation | |
| MDA-IBC03 | Inflammatory Breast Cancer | High concentration | Inhibition of proliferation | |
| SUM149 | Inflammatory Breast Cancer | High concentration | Slight response | |

In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | CEP-37440 Dose | Treatment Duration | Tumor Growth Inhibition (TGI) | Effect on Metastasis | Reference |
|-----------------|--------------------------------|-----------------------------|--------------------|-----------------------------------|----------------------------|-----------|
| SUM190 | Inflammatory Breast Cancer | 55 mg/kg bid | 7 weeks | 79.7% | Not specified | |
| FC-IBC02 | Inflammatory Breast Cancer | 55 mg/kg bid | 7 weeks | 33% | Prevented brain metastasis | |
| SUM149 | Inflammatory Breast Cancer | 55 mg/kg bid | 7 weeks | 23% | Not specified | |
| Sup-M2 | Anaplastic Large Cell Lymphoma | 3-55 mg/kg (b.i.d and q.d.) | 12 days | Dose-dependent inhibition | Not specified | |
| CWR22 | Prostate Cancer | 55 mg/kg (p.o, once) | 24 hours | Inhibition of FAK phosphorylation | Not specified | |

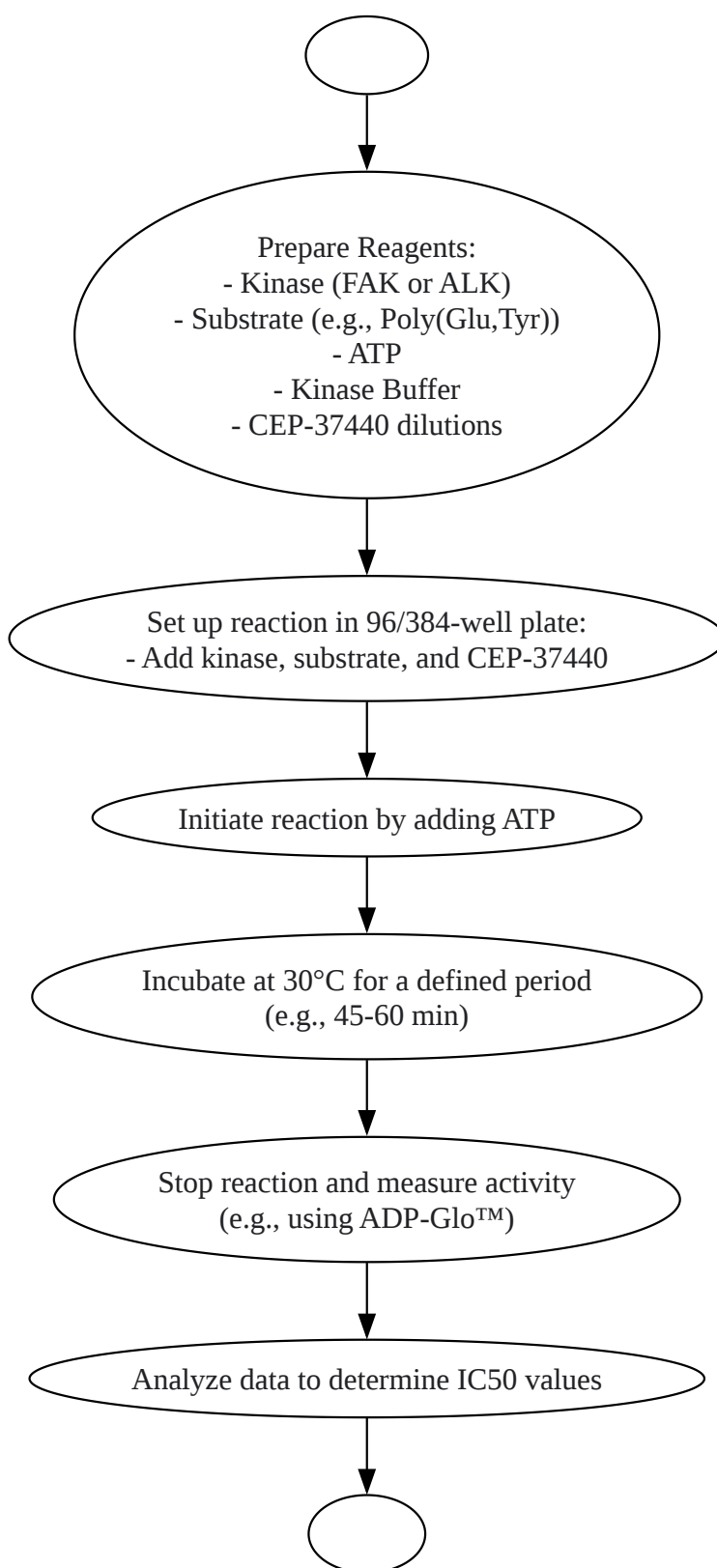
Pharmacokinetic Parameters

| Species | Administration | Dose (mg/kg) | Key Findings | Reference |
|--------------------|----------------|---------------|---------------------------------|-----------|
| CD-1 Mouse | p.o and i.v. | 1-10 | Good pharmacokinetic parameters | |
| Sprague-Dawley Rat | p.o and i.v. | 1-10 | Good pharmacokinetic parameters | |
| Cynomolgus Monkey | Not specified | Not specified | Acceptable oral bioavailability | |

Experimental Protocols

FAK/ALK Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of **CEP-37440** against FAK and ALK kinases.



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Materials:

- Recombinant FAK or ALK enzyme
- Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for FAK)
- ATP
- Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT for FAK)
- **CEP-37440**
- ADP-Glo™ Kinase Assay kit (or similar detection reagent)
- Microplate reader

Procedure:

- Prepare serial dilutions of **CEP-37440** in the appropriate kinase buffer.
- In a microplate, add the kinase, substrate, and **CEP-37440** dilutions.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 45-60 minutes.
- Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.
- Plot the kinase activity against the concentration of **CEP-37440** to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of **CEP-37440** on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium

- **CEP-37440**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or SDS-HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 10^4 – 10^5 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **CEP-37440** and incubate for the desired time (e.g., 24-192 hours).
- Add 10 μ L of MTT stock solution to each well and incubate at 37°C for 3-4 hours.
- Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570-590 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Western Blot for Phospho-FAK (Tyr397)

This protocol is for detecting the phosphorylation status of FAK at Tyr397 in response to **CEP-37440** treatment.

Materials:

- Cell lysates from treated and untreated cells
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit

- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibody against p-FAK (Tyr397)
- Primary antibody against total FAK
- HRP-conjugated secondary antibody
- ECL substrate
- Imaging system

Procedure:

- Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
- Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
- Detect the chemiluminescent signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total FAK as a loading control.

In Vivo Tumor Xenograft Model

This protocol describes the establishment of a breast cancer xenograft model to evaluate the in vivo efficacy of **CEP-37440**.

Materials:

- Immunocompromised mice (e.g., SCID or nude mice)
- Cancer cell line (e.g., SUM190, FC-IBC02)
- Matrigel (optional)
- **CEP-37440** formulation for oral administration
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g., 5×10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize mice into control and treatment groups.
- Administer **CEP-37440** orally at the desired dose and schedule (e.g., 55 mg/kg, twice daily).
- Measure tumor volume with calipers at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-FAK).

Conclusion

CEP-37440 is a promising dual inhibitor of FAK and ALK with potent anti-proliferative and anti-tumor activity demonstrated in preclinical models. Its ability to target two distinct oncogenic pathways provides a strong rationale for its further investigation as a cancer therapeutic. This technical guide provides a foundational understanding of **CEP-37440** and detailed methodologies to facilitate its study in a research setting. The provided data and protocols can serve as a valuable resource for scientists and clinicians working towards the development of novel cancer therapies.

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